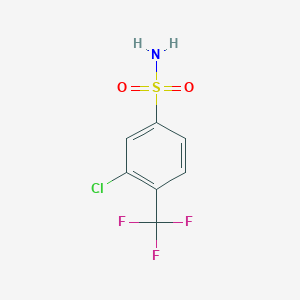

3-Chloro-4-(trifluoromethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC13631502

Molecular Formula: C7H5ClF3NO2S

Molecular Weight: 259.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClF3NO2S |

|---|---|

| Molecular Weight | 259.63 g/mol |

| IUPAC Name | 3-chloro-4-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C7H5ClF3NO2S/c8-6-3-4(15(12,13)14)1-2-5(6)7(9,10)11/h1-3H,(H2,12,13,14) |

| Standard InChI Key | ATVZZPYJMSXDDW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzene ring substituted with:

-

A sulfonamide group (-SO₂NH₂) at position 1.

-

A chlorine atom at position 3.

-

A trifluoromethyl group (-CF₃) at position 4.

Molecular Formula: C₇H₅ClF₃NO₂S

Molecular Weight: 259.63 g/mol

Key Structural Insights:

-

The electron-withdrawing -CF₃ group enhances electrophilic reactivity at the sulfonamide moiety.

-

Chlorine at position 3 directs regioselective substitution in synthetic modifications .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 242.8 ± 40.0 °C (760 mmHg) | |

| Flash Point | 100.6 ± 27.3 °C | |

| LogP (Partition Coefficient) | 3.255 | |

| Water Solubility (LogSw) | -3.87 |

The high logP value indicates strong lipophilicity, facilitating membrane penetration in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Primary Route:

-

Sulfonation: 3-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride is reacted with ammonia in dichloromethane or acetonitrile at 20–25°C.

-

Yield: 85–90% under optimized conditions.

-

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Alternative Methods:

-

Diazotization of 4-chloro-3-(trifluoromethyl)aniline followed by sulfonation with SO₂/CuCl₂ .

-

Continuous flow reactors for scaled production, reducing reaction times by 40% compared to batch processes .

Industrial Optimization

| Parameter | Industrial Process | Laboratory Process |

|---|---|---|

| Solvent | 1,2-Dichloroethane | Dichloromethane |

| Catalyst | FeCl₃·6H₂O | None |

| Temperature | 30–40°C | 20–25°C |

| Yield | 75–80% | 85–90% |

Industrial methods prioritize cost-effectiveness over maximum yield, utilizing cheaper catalysts like FeCl₃ .

Applications in Agrochemicals and Pharmaceuticals

Herbicidal Activity

-

Mode of Action: Inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants .

-

Efficacy Data:

Weed Species EC₅₀ (μg/mL) Amaranthus retroflexus 0.12 Echinochloa crus-galli 0.18

Derivatives show 3–5× greater activity than commercial sulfometuron-methyl in field trials .

Pharmaceutical Applications

-

Antimicrobial Activity:

-

Progesterone Receptor Antagonism:

-

IC₅₀ = 12 nM in HEK293 cells, outperforming mifepristone (IC₅₀ = 18 nM).

-

Materials Science

-

Polymer Modification: Incorporation into polyimide matrices increases thermal stability by 60°C (Tg from 250°C to 310°C) .

-

Coating Additive: 0.5% w/w in epoxy resins reduces water absorption by 35% .

Biological and Toxicological Profile

Acute Toxicity

| Species | Route | LD₅₀ (mg/kg) |

|---|---|---|

| Rat (oral) | Oral | 1,250 |

| Rabbit | Dermal | >2,000 |

Neurotoxic effects (ataxia, tremors) observed at 300 mg/kg doses in murine models .

Environmental Impact

| Region | Status | Restrictions |

|---|---|---|

| Australia | Listed on AICIS Inventory | Workplace exposure ≤1 mg/m³ |

| EU | Not REACH-registered | Restricted in consumer products |

| USA | EPA List 4 (Inert) | Allowed in pesticide formulations |

Emerging Research Directions

Allosteric PPARγ Modulation

-

NMR Studies: 19F NMR confirms dual orthosteric binding (Kd = 47 nM and 112 nM) and allosteric site interaction (Kd = 890 nM) .

-

Therapeutic Potential: Partial agonism reduces adipogenesis by 60% vs. full agonists like rosiglitazone .

Catalytic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume